molecular formula C18H19NO3 B131754 Fmoc-beta-alaninol CAS No. 157887-82-6

Fmoc-beta-alaninol

Cat. No.: B131754
CAS No.: 157887-82-6
M. Wt: 297.3 g/mol
InChI Key: GNXZNUJDAMSJFZ-UHFFFAOYSA-N
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Description

Fmoc-beta-alaninol, also known as 9-fluorenylmethoxycarbonyl-beta-alaninol, is a derivative of beta-alanine. It is commonly used in the field of peptide synthesis due to its ability to act as a protecting group for amino acids. The Fmoc group is particularly valuable because it can be easily removed under mild basic conditions, making it a versatile tool in organic synthesis.

Mechanism of Action

Target of Action

Fmoc-beta-alaninol, also known as Fmoc-β-alanine , is primarily used as a protecting group for amines in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It acts as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .

Result of Action

The introduction of the Fmoc group to an amine results in the formation of a protected amine , which can undergo further reactions without the amine group being affected . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the amine group intact .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The Fmoc group is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal . The reaction conditions, including pH, temperature, and solvent, can all influence the efficacy and stability of this compound in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-beta-alaninol can be synthesized through the reaction of 9-fluorenylmethyl chloroformate with 3-aminopropanol. The reaction typically involves the following steps:

  • Dissolve 3-aminopropanol in a suitable solvent such as dichloromethane.
  • Add 9-fluorenylmethyl chloroformate to the solution while maintaining a low temperature.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product using column chromatography to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fmoc-beta-alaninol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like piperidine or hydrazine can be used to remove the Fmoc group.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of deprotected amino acids or peptides.

Scientific Research Applications

Fmoc-beta-alaninol has a wide range of applications in scientific research:

    Chemistry: It is used in solid-phase peptide synthesis as a protecting group for amino acids.

    Biology: It aids in the synthesis of peptides and proteins for biological studies.

    Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of synthetic peptides for various industrial applications.

Comparison with Similar Compounds

    Fmoc-beta-alanine: Similar to Fmoc-beta-alaninol but lacks the hydroxyl group.

    Fmoc-alpha-alanine: An alpha-amino acid derivative with similar protecting group properties.

    Fmoc-glycine: A simpler amino acid derivative used in peptide synthesis.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which can participate in additional chemical reactions. This makes it a versatile building block in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17,20H,5,10-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXZNUJDAMSJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371398
Record name Fmoc-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157887-82-6
Record name Fmoc-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Fluorenylmethoxycarbonyl)-3-aminopropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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